molecular formula C14H14N2O3 B8440204 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino-3-pyridinylmethanol

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino-3-pyridinylmethanol

Cat. No.: B8440204
M. Wt: 258.27 g/mol
InChI Key: YTBIZMHGXUANFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino-3-pyridinylmethanol is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C14H14N2O3/c17-9-10-2-1-5-15-14(10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8,17H,6-7,9H2,(H,15,16)

InChI Key

YTBIZMHGXUANFK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen gas stream, 1.70 g (41 mmol) of lithium aluminum hydride was added to tetrahydrofuran (100 mL) under ice cooling, and a tetrahydrofuran (30 mL) solution of 9.86 g (34 mmol) of methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)aminonicotinate was added dropwise to the mixture. Ethyl acetate was added to the reaction mixture, and subsequently, 17 mL of a 10% aqueous solution of sodium hydroxide was added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue was dissolved in ethyl acetate, dried, filtered, and concentrated. Thus, 8.9 g of the title compound was obtained as an orange-colored viscous product (yield: quantitative).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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30 mL
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reactant
Reaction Step Two
Name
methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)aminonicotinate
Quantity
9.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

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